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molecular formula C5H8O3 B7721392 2-Hydroxyethyl acrylate CAS No. 26403-58-7

2-Hydroxyethyl acrylate

Cat. No. B7721392
M. Wt: 116.11 g/mol
InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N
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Patent
US04673703

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
61.5%

Identifiers

REACTION_CXSMILES
C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
Step Two
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.5%
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
C(C=C)(=O)OCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04673703

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
61.5%

Identifiers

REACTION_CXSMILES
C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
Step Two
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.5%
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
C(C=C)(=O)OCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04673703

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
61.5%

Identifiers

REACTION_CXSMILES
C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
Step Two
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.5%
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
C(C=C)(=O)OCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04673703

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
61.5%

Identifiers

REACTION_CXSMILES
C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
Step Two
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.5%
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
C(C=C)(=O)OCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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